

Application Notes and Protocols for Intracellular Delivery of Sulfo-Cy5 Labeled Molecules

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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

Cat. No.: B15554903

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy5 is a bright, photostable, and water-soluble fluorescent dye commonly used for labeling a variety of biomolecules, including proteins, peptides, and oligonucleotides.^{[1][2][3]} Its excellent optical properties, with an excitation maximum around 649 nm and an emission maximum around 670 nm, make it an ideal choice for a range of fluorescence-based applications.^{[1][4]} The presence of sulfonate groups enhances its hydrophilicity, which minimizes non-specific binding and aggregation of labeled conjugates.^{[1][5]} This document provides detailed application notes and protocols for the successful intracellular delivery and analysis of Sulfo-Cy5 labeled molecules.

Key Properties of Sulfo-Cy5

Property	Value	Reference
Excitation Maximum	~649 nm	[1]
Emission Maximum	~672 nm	[1]
Molar Extinction Coefficient	~271,000 cm ⁻¹ M ⁻¹	[1]
Quantum Yield	~0.28	[1]
Recommended pH range for labeling	8.5 - 9.5	[6][7]
Solubility	Water-soluble	[3][8]

Experimental Protocols

Protocol 1: Labeling of Proteins with Sulfo-Cy5 NHS Ester

This protocol describes the labeling of proteins, such as antibodies, with Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester. The NHS ester chemistry targets primary amines on the protein.[7]

Materials:

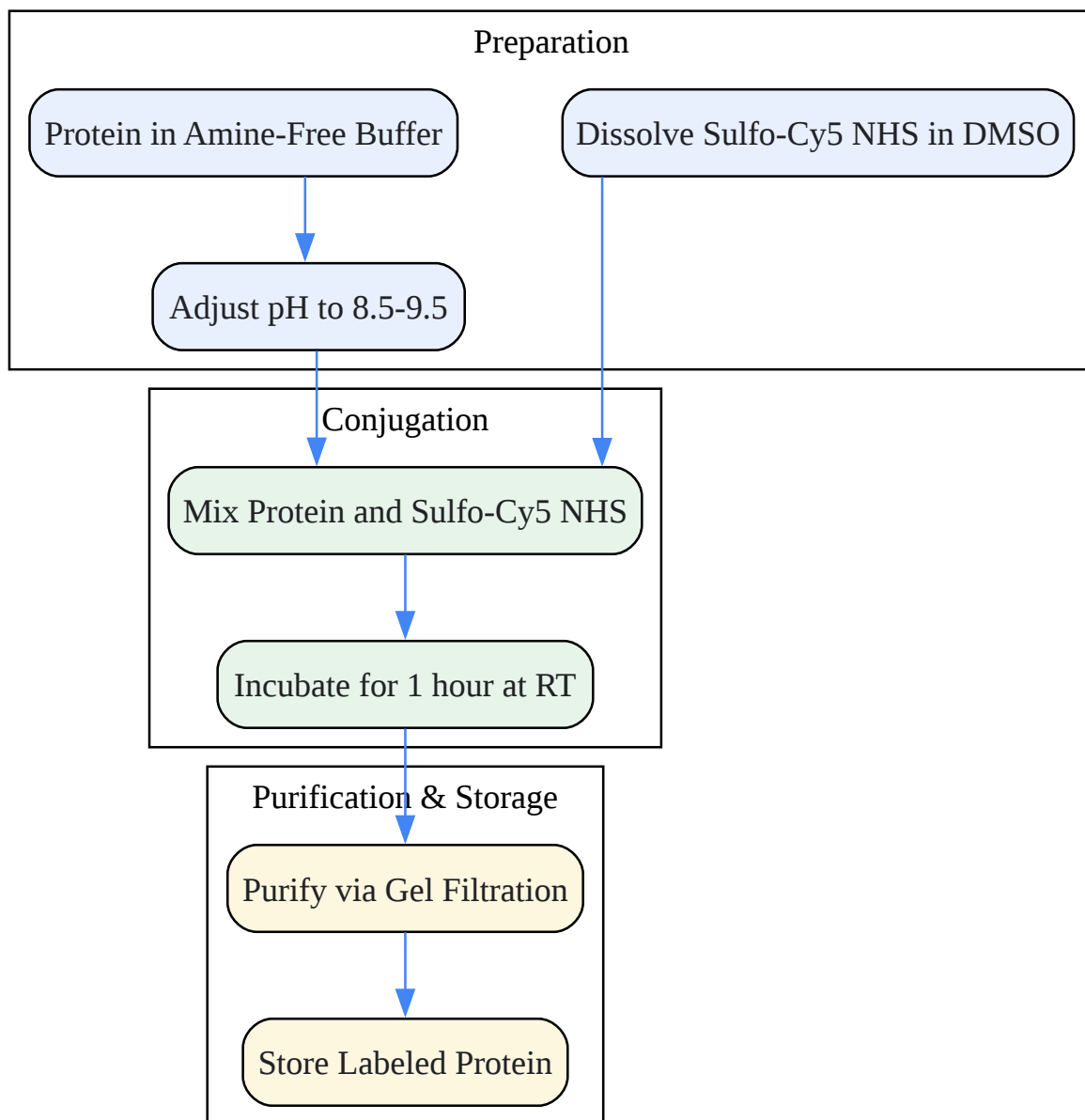
- Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)[7][9]
- Sulfo-Cy5 NHS ester[6]
- Anhydrous Dimethyl sulfoxide (DMSO)[6]
- 1 M Sodium Bicarbonate (pH 8.5-9.5)[6]
- Purification column (e.g., Sephadex G-25)[7][9]
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4[7]

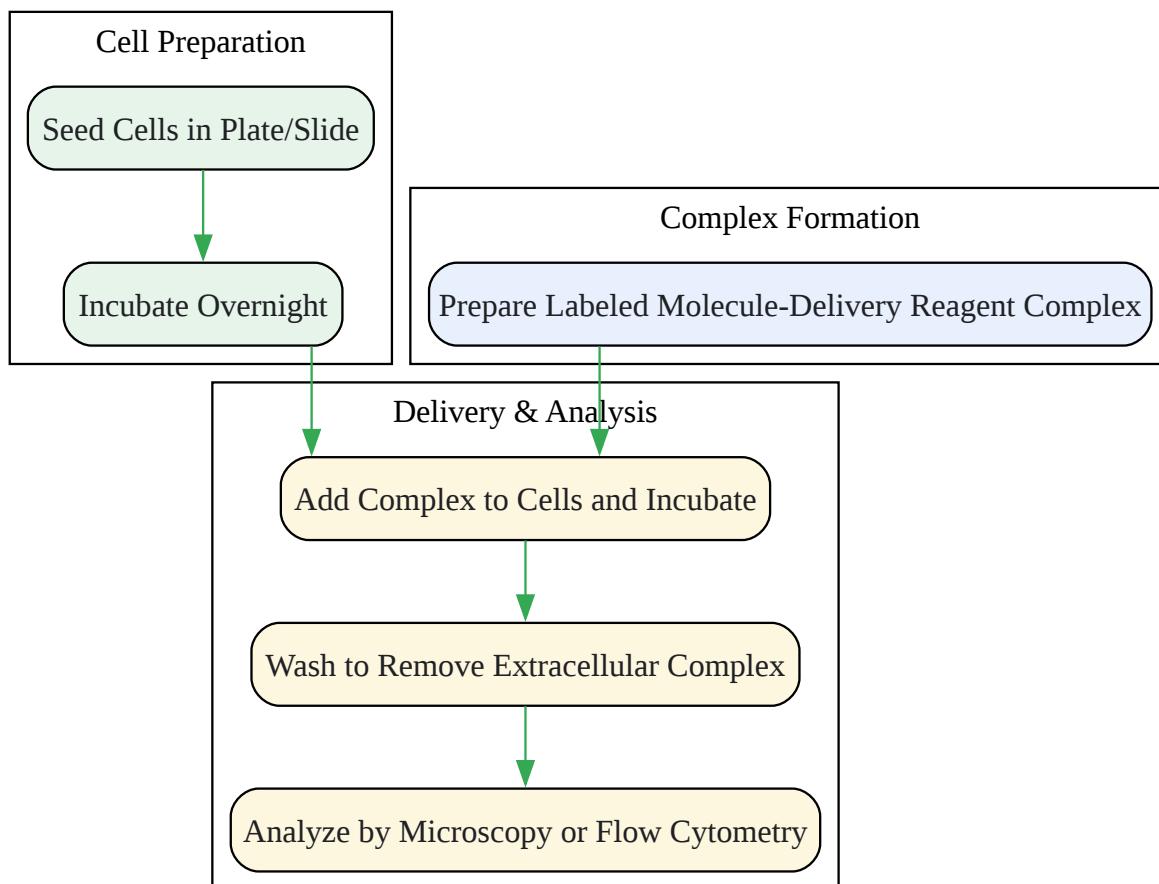
Procedure:

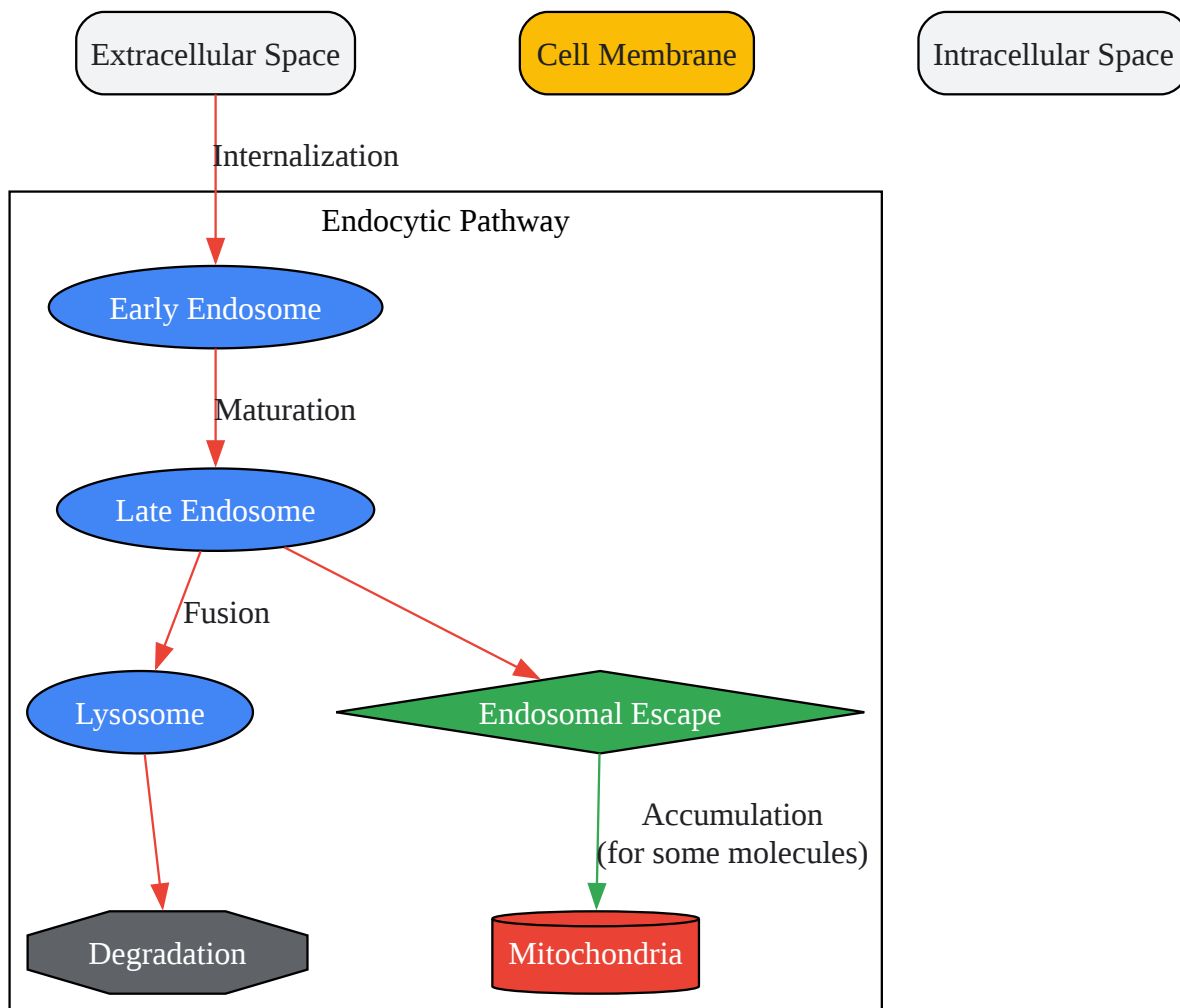
- Prepare Protein Solution:
 - Dissolve the protein in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), dialysis against PBS is required.[\[7\]](#)[\[9\]](#)
 - Adjust the protein solution's pH to 8.5-9.5 using 1 M sodium bicarbonate to facilitate the reaction with NHS ester.[\[6\]](#)[\[7\]](#) The final protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[\[9\]](#)
- Prepare Sulfo-Cy5 NHS Ester Stock Solution:
 - Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[6\]](#) This stock solution should be prepared fresh.
- Conjugation Reaction:
 - Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A common molar ratio of dye to protein is around 10:1, but this may require optimization for each specific protein.[\[6\]](#)[\[7\]](#)
 - Ensure the final concentration of DMSO in the reaction mixture is less than 10%.[\[6\]](#)
 - Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[\[6\]](#)
- Purification of the Labeled Protein:
 - Remove unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).[\[7\]](#)[\[9\]](#)
 - Elute the labeled protein with PBS (pH 7.2-7.4).[\[7\]](#)
 - Collect the fractions containing the brightly colored, labeled protein.
- Storage:
 - Store the purified Sulfo-Cy5 labeled protein at 4°C for short-term storage (up to two months) in the presence of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2

mM sodium azide), protected from light.[6]

- For long-term storage, aliquot and store at -20°C or colder.[6]







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